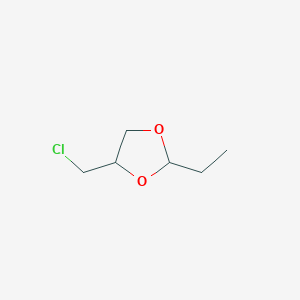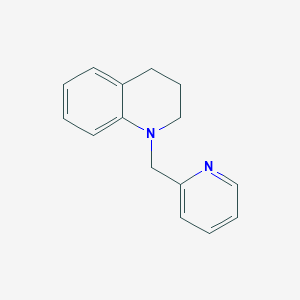
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline, also known as P2Q, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. P2Q belongs to the class of quinolines, which are known for their diverse biological activities. In recent years, P2Q has been studied extensively for its potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline involves the activation of the mitochondrial apoptotic pathway in cancer cells. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been found to have several biochemical and physiological effects. In cancer cells, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline induces apoptosis and inhibits cell migration and invasion. In the brain, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline reduces oxidative stress and inflammation, improves cognitive function, and protects against neurodegeneration. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its ability to modulate multiple signaling pathways. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline in lab experiments is its potential toxicity, which may limit its clinical application. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline. One area of interest is the development of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline derivatives with improved potency and selectivity for specific cancer types. Another direction is the investigation of the potential of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to understand the mechanism of action of 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline and its potential side effects, which will be important for its clinical development.
Synthesemethoden
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline can be synthesized by a variety of methods, including the condensation of 2-pyridinemethanol with 3,4-dihydroquinoline-2(1H)-one in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-pyridinemethanol with 3,4-dihydroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess potent anti-cancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has also been found to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In addition, 1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
121278-71-5 |
|---|---|
Produktname |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-9-15-13(6-1)7-5-11-17(15)12-14-8-3-4-10-16-14/h1-4,6,8-10H,5,7,11-12H2 |
InChI-Schlüssel |
QDWJBPBGGOYDGA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=CC=N3 |
Synonyme |
QUINOLINE, 1,2,3,4-TETRAHYDRO-1-(2-PYRIDINYLMETHYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




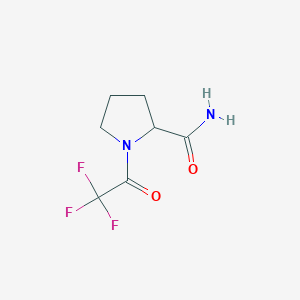
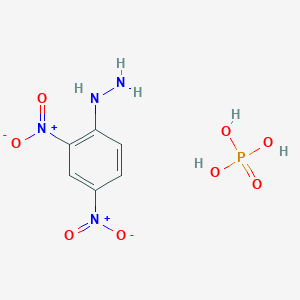
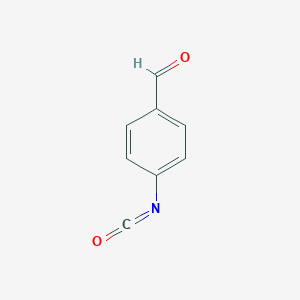
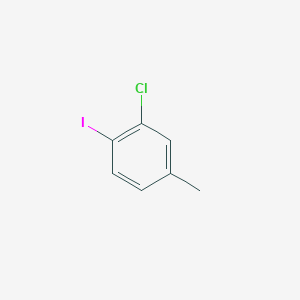
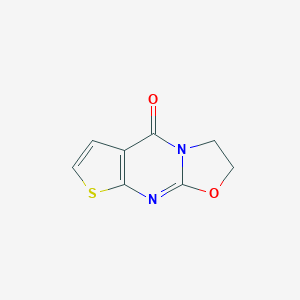



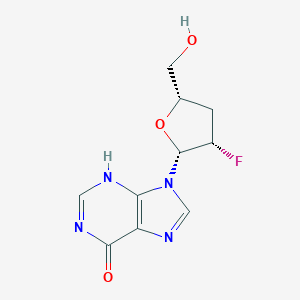
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
